molecular formula C23H22N4O4S B11972921 4-{[(E)-(2-methoxy-1-naphthyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol

4-{[(E)-(2-methoxy-1-naphthyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B11972921
M. Wt: 450.5 g/mol
InChI Key: XGVFNJQAPQLNSE-ZMOGYAJESA-N
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Description

4-{[(E)-(2-methoxy-1-naphthyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by its unique structure, which includes a triazole ring, a naphthyl group, and multiple methoxy groups. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(E)-(2-methoxy-1-naphthyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-methoxy-1-naphthaldehyde with 3,4,5-trimethoxyphenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized with thiocarbohydrazide to yield the desired triazole derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-{[(E)-(2-methoxy-1-naphthyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the triazole ring to its corresponding dihydro or tetrahydro derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the methoxy groups under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce dihydro or tetrahydro derivatives of the triazole ring.

Scientific Research Applications

4-{[(E)-(2-methoxy-1-naphthyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as an antimicrobial and antifungal agent.

    Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-{[(E)-(2-methoxy-1-naphthyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to cell death. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • **4-{[(E)-(2-methoxy-1-naphthyl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol
  • **5-(2-furyl)-4-{[(E)-(2-methoxy-1-naphthyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol
  • **5-(3,4-dimethoxyphenyl)-4-{[(E)-(2-methoxy-1-naphthyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol

Uniqueness

What sets 4-{[(E)-(2-methoxy-1-naphthyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C23H22N4O4S

Molecular Weight

450.5 g/mol

IUPAC Name

4-[(E)-(2-methoxynaphthalen-1-yl)methylideneamino]-3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C23H22N4O4S/c1-28-18-10-9-14-7-5-6-8-16(14)17(18)13-24-27-22(25-26-23(27)32)15-11-19(29-2)21(31-4)20(12-15)30-3/h5-13H,1-4H3,(H,26,32)/b24-13+

InChI Key

XGVFNJQAPQLNSE-ZMOGYAJESA-N

Isomeric SMILES

COC1=C(C2=CC=CC=C2C=C1)/C=N/N3C(=NNC3=S)C4=CC(=C(C(=C4)OC)OC)OC

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)C=NN3C(=NNC3=S)C4=CC(=C(C(=C4)OC)OC)OC

Origin of Product

United States

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